molecular formula C21H20N2OS2 B2980734 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone CAS No. 865591-66-8

2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone

Cat. No. B2980734
CAS RN: 865591-66-8
M. Wt: 380.52
InChI Key: BJMZYEHMYBZNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone is a useful research compound. Its molecular formula is C21H20N2OS2 and its molecular weight is 380.52. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

Compounds related to 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone have been synthesized and evaluated for their antituberculosis activity. Certain derivatives have shown significant activity against Mycobacterium tuberculosis H37Rv (MTB), demonstrating potential as antituberculosis agents. Additionally, these compounds were evaluated for cytotoxic effects against mouse fibroblast cell lines, where they displayed no toxic effects, indicating a favorable selectivity profile for antituberculosis applications (Selvam et al., 2011).

Synthetic Method and Spectral Characterization

Research has also focused on the development of novel synthetic methods for related heterocyclic compounds, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives. These studies not only provide new routes for synthesizing complex heterocycles but also offer detailed spectral characterization, paving the way for further pharmacological investigations (R. Zaki et al., 2017).

Access to Variously Substituted Derivatives

Another avenue of research involves the development of synthetic methodologies that allow access to variously substituted tetrahydroquinazolinone derivatives. These compounds have potential applications in drug development and material science, highlighting the versatility of the core structure in synthetic chemistry (Suryakanta Dalai et al., 2006).

Multicomponent Synthesis

The multicomponent synthesis of substituted tetrahydroquinoline-3-carbonitriles demonstrates the chemical diversity achievable with these cores. This approach enables the rapid synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery (V. D. Dyachenko et al., 2015).

Photophysics and Theoretical Studies

Studies on the photophysical properties of dihydroquinazolinone derivatives have been conducted, focusing on their optical properties and potential applications in materials science. Computational analyses, such as DFT calculations, complement these experimental studies, providing insights into the electronic structures of these compounds (M. Pannipara et al., 2017).

properties

IUPAC Name

2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-6-4-7-15(12-14)20-22-17-9-3-2-8-16(17)21(23-20)26-13-18(24)19-10-5-11-25-19/h4-7,10-12H,2-3,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMZYEHMYBZNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.